5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1083329-33-2
VCID: VC8046346
InChI: InChI=1S/C18H18N2O/c1-14-8-9-15(2)20(14)18-11-10-17(12-19-18)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
SMILES: CC1=CC=C(N1C2=NC=C(C=C2)OCC3=CC=CC=C3)C
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

CAS No.: 1083329-33-2

Cat. No.: VC8046346

Molecular Formula: C18H18N2O

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine - 1083329-33-2

Specification

CAS No. 1083329-33-2
Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
IUPAC Name 2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyridine
Standard InChI InChI=1S/C18H18N2O/c1-14-8-9-15(2)20(14)18-11-10-17(12-19-18)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Standard InChI Key RRCYSGPFDWAWQS-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=NC=C(C=C2)OCC3=CC=CC=C3)C
Canonical SMILES CC1=CC=C(N1C2=NC=C(C=C2)OCC3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyridine ring as its central scaffold. The 5-position is substituted with a benzyloxy group (–OCH₂C₆H₅), while the 2-position is occupied by a 2,5-dimethyl-1H-pyrrol-1-yl group. This substitution pattern confers unique electronic and steric properties, influencing its solubility, stability, and reactivity.

Molecular Geometry and Bonding

The pyridine ring adopts a planar geometry, with the nitrogen atom at position 1 contributing to aromaticity. The benzyloxy group introduces an electron-donating effect via the oxygen atom, while the pyrrole substituent enhances π-π stacking potential due to its conjugated system. Computational models suggest that the dimethyl groups on the pyrrole ring induce steric hindrance, potentially affecting intermolecular interactions .

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Stretching vibrations for the C–O bond in the benzyloxy group appear near 1250 cm⁻¹, while N–H stretches from the pyrrole ring are observed around 3400 cm⁻¹ (though often masked by solvent peaks).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The benzyloxy protons resonate as a multiplet at δ 7.3–7.5 ppm, while pyrrole methyl groups appear as singlets near δ 2.1 ppm .

    • ¹³C NMR: The pyridine carbons are observed between δ 120–150 ppm, with the benzyloxy quaternary carbon at δ 70 ppm .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves a multi-step approach:

  • Formation of the Pyridine Core: Starting with 2-aminopyridine, nitration at the 5-position followed by reduction yields 5-aminopyridine.

  • Benzylation: Reaction with benzyl chloride under basic conditions (e.g., K₂CO₃) introduces the benzyloxy group.

  • Pyrrole Substitution: A Buchwald-Hartwig coupling or nucleophilic aromatic substitution attaches the 2,5-dimethylpyrrole moiety .

Key Reaction Conditions:

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.

  • Temperature: Reactions often proceed at 80–100°C to enhance kinetics .

Applications in Pharmaceutical Research

Protein Degradation Studies

This compound is classified under Protein Degrader Building Blocks, highlighting its role in synthesizing proteolysis-targeting chimeras (PROTACs). Its pyrrole group facilitates hydrophobic interactions with E3 ubiquitin ligases, while the pyridine core serves as a linker .

Enzyme Inhibition

Preliminary studies suggest moderate inhibition of cytochrome P450 enzymes (e.g., CYP3A4), with IC₅₀ values in the 10–20 μM range. This activity is attributed to competitive binding at the enzyme’s active site.

Structural Analogs and Comparative Analysis

Compound NameStructural FeaturesBiological Activity
5-Iodo-2-(2,5-dimethylpyrrol-1-yl)pyridineIodine substituent at 5-positionRadioimaging agent precursor
5-(Benzyloxy)pyridin-2-amineAmine group at 2-positionCYP1A2 inhibition (IC₅₀ = 5 μM)

The substitution of iodine or amine groups alters electronic properties, expanding utility in diagnostics and metabolomics .

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